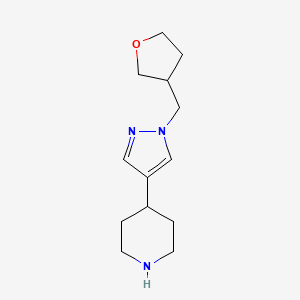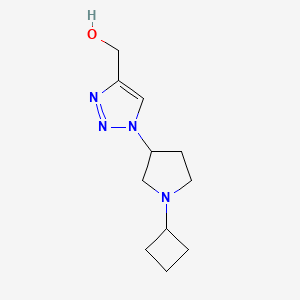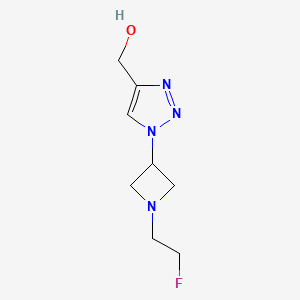
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
描述
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound belonging to the class of azetidines and triazoles. This compound's unique structure combines a four-membered azetidine ring with a 1H-1,2,3-triazole ring, connected via a methanol group. Its distinctive chemical properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions:
Formation of Azetidine Ring: : Typically, the synthesis begins with the creation of the azetidine ring. A common starting material might be a 2-fluoroethylamine, which undergoes cyclization to form the azetidine structure.
Triazole Ring Synthesis: : Independently, the triazole ring is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction. An azide and an alkyne are reacted in the presence of a copper catalyst to form the triazole ring.
Coupling of Rings: : The azetidine and triazole rings are then coupled through a methanol linker. This step might involve the reaction of a hydroxymethyltriazole with a halogenated azetidine under basic conditions to form the final compound.
Industrial Production Methods: Industrial production may scale up the aforementioned synthetic routes, emphasizing efficient catalysis and high-yield reaction conditions. The use of continuous flow reactors for the "click" reaction can enhance scalability and ensure consistency in product quality. Stringent purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol.
化学反应分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding aldehydes or ketones under specific conditions.
Reduction: : Reduction reactions can be carried out, affecting the triazole ring or any reducible side chains, potentially altering the overall electronic properties of the molecule.
Substitution: : The azetidine ring, being strained, is prone to nucleophilic substitution reactions, especially at the position adjacent to the nitrogen atom.
Oxidation: : Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) or hydrogen gas under mild conditions.
Substitution: : Bases such as sodium hydride (NaH) in polar aprotic solvents like DMF (Dimethylformamide).
Oxidation might yield fluoroethanal derivatives.
Reduction can lead to altered triazole or azetidine rings with changed electron densities.
Substitution typically produces various functionalized azetidines or triazoles.
科学研究应用
(1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has diverse applications across multiple scientific fields:
Chemistry:Utilized as a building block in the synthesis of complex molecules.
Employed in studies exploring reaction mechanisms and intermediates due to its unique structure.
Acts as a molecular probe in biological studies to investigate enzyme functions.
Used in biochemical assays due to its reactivity and specificity.
Investigated for its potential anti-cancer, anti-viral, and anti-bacterial properties.
Utilized in the development of specialty chemicals and fine chemicals.
作用机制
The mechanism by which (1-(1-(2-fluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects can vary based on its application:
Molecular Targets and Pathways:In medicinal applications, it may target specific enzymes or receptors, modulating their activity.
The fluoroethyl group can enhance its binding affinity to certain biological targets, influencing the pathways involved.
Interaction with cellular pathways involving triazole-binding proteins.
Modulation of oxidative stress pathways due to potential redox activity.
相似化合物的比较
Uniqueness:
The combination of azetidine and triazole rings connected by a methanol group is relatively unique, providing distinct chemical and biological properties.
The presence of the fluoroethyl group can enhance its stability and binding characteristics compared to non-fluorinated analogs.
(1-(1-(2-Chloroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Similar structure but with a chloro group instead of a fluoro group.
(1-(1-(2-Hydroxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Hydroxyethyl variant with different reactivity.
(1-(1-(2-Methoxyethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: : Methoxyethyl variant potentially altering its pharmacokinetic properties.
属性
IUPAC Name |
[1-[1-(2-fluoroethyl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c9-1-2-12-4-8(5-12)13-3-7(6-14)10-11-13/h3,8,14H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNFIHSILOIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCF)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


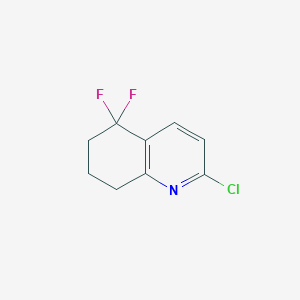
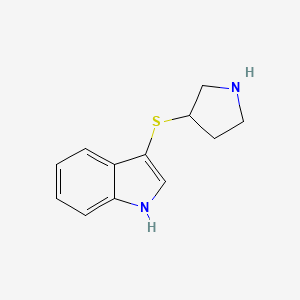
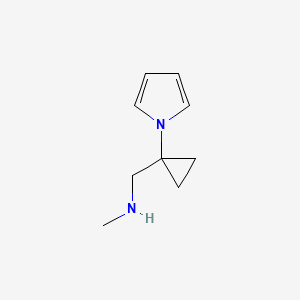

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
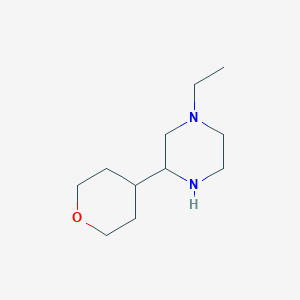
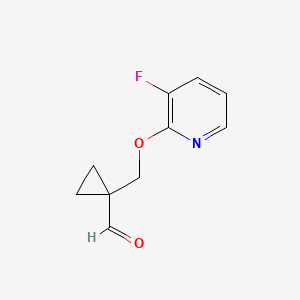

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)


